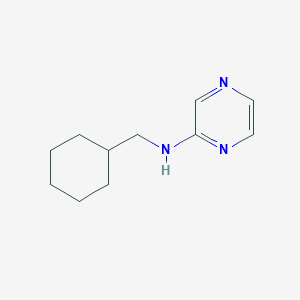

N-(cyclohexylmethyl)pyrazin-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(cyclohexylmethyl)pyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c1-2-4-10(5-3-1)8-14-11-9-12-6-7-13-11/h6-7,9-10H,1-5,8H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWZLTQDQONXPFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CNC2=NC=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of N Cyclohexylmethyl Pyrazin 2 Amine

Established Synthetic Routes to the Core Pyrazin-2-amine Scaffold

The formation of the central pyrazin-2-amine structure is a critical step in the synthesis of N-(cyclohexylmethyl)pyrazin-2-amine. Various methodologies have been developed to construct this heterocyclic system, primarily involving amidation and amination reactions.

Amidation and Amination Reactions in Pyrazine (B50134) Synthesis

Amidation and amination reactions are fundamental to the synthesis of aminopyrazines. Direct amination of pyrazine bases using reagents like sodamide can produce aminopyrazines, though yields can be variable and reaction conditions are often specific to the substrate. gla.ac.uk For instance, the amination of 2,5-dimethylpyrazine (B89654) with sodamide has been reported with yields of 10% and 35% under different conditions. gla.ac.uk A higher yield of 60-65% was achieved for 3-amino-2,5-di-sec-butylpyrazine when using dimethylaniline as a solvent. gla.ac.uk

Another important route is the Hofmann degradation of pyrazine acid amides. gla.ac.uk This reaction converts the amide into a primary amine with one fewer carbon atom. Additionally, the ammonolysis of chloropyrazines provides a viable pathway to aminopyrazines. gla.ac.uk Homolytic amidation of pyrazine can also be achieved with high yields using carbamoyl (B1232498) radicals generated from formamide, hydrogen peroxide, and ferrous sulfate (B86663) in concentrated sulfuric acid. chempedia.info

Investigations into the amination of related heterocyclic scaffolds, such as 1,2,4-triazolo[4,3-a]pyrazines, have also provided insights. For example, reacting 5-chloro-3-(4-chlorophenyl)- orgoreview.comlibretexts.orgwikipedia.orgtriazolo[4,3-a]pyrazine with an excess of a primary amine at room temperature can generate the corresponding aminated analogues in respectable yields. nih.gov

Key Precursors and Reaction Conditions

The synthesis of the pyrazin-2-amine scaffold relies on readily available precursors and specific reaction conditions. A common approach involves the condensation of α-amino acid amides with 1,2-dicarbonyl compounds. nih.gov This method, first described by R. G. Jones in 1949, has been optimized over the years to improve yields and regioselectivity. nih.gov The reaction can be performed with free α-amino acid amides in the presence of a base like sodium or potassium hydroxide (B78521), or by using the more accessible hydrohalide salts of the amino acid amides. nih.gov

Other notable precursors include α-iminodiacetonitriles, which can be reacted with hydrogen halides, or with alcohols/thioalcohols in the presence of acids or bases to form 2-aminopyrazines. google.com The synthesis of substituted amides of pyrazine-2-carboxylic acids has been achieved through the condensation of the corresponding acid chloride with various anilines. researchgate.netmdpi.com

The table below summarizes some key precursors and their resulting pyrazine derivatives.

| Precursor 1 | Precursor 2 | Resulting Pyrazine Derivative | Reference |

| α-Amino acid amide | 1,2-Dicarbonyl compound | 2(1H)-Pyrazinone | nih.gov |

| α-Iminodiacetonitrile | Hydrogen halide | 2-Aminopyrazine (B29847) | google.com |

| Pyrazine-2-carboxylic acid chloride | Substituted aniline | Substituted pyrazine-2-carboxamide | researchgate.netmdpi.com |

| 2-Amino alcohols | - | 2,5-Disubstituted pyrazines (via dehydrogenative self-coupling) | nih.gov |

| 1,2-Diaminobenzene | 1,2-Diols | 2-Substituted quinoxalines (benzopyrazines) | nih.gov |

Base-Promoted Cascade Reactions for Aminopyridines (Analogous Methodologies)

While not directly applied to pyrazine synthesis in the provided sources, base-promoted cascade reactions for the synthesis of 2-aminopyridines offer analogous strategies that could potentially be adapted. acs.orgacs.org In one such method, N-substituted formamides react with in situ-generated 1,4-oxazepines from N-propargylic β-enaminones. acs.orgacs.org This reaction proceeds smoothly at room temperature with sodium hydroxide as the sole additive, producing densely substituted 2-aminopyridines in good yields. acs.orgacs.org The formyl group acts as a traceless activating group for the amine and is removed in situ. acs.orgacs.org This highlights the potential for developing novel, efficient, and metal-free synthetic routes to aminopyrazines.

Functionalization and Derivatization Strategies

Once the pyrazin-2-amine core is synthesized, further functionalization can be carried out to introduce various substituents, including the cyclohexylmethyl moiety.

Introduction of Cyclohexylmethyl Moiety and Other Substituents

The introduction of the cyclohexylmethyl group onto the pyrazin-2-amine scaffold can be achieved through several standard organic transformations. A prime candidate for this is reductive amination. In this context, pyrazin-2-amine would be reacted with cyclohexanecarbaldehyde. This reaction would initially form an imine intermediate, which is then reduced in situ to yield the final product, this compound. The choice of reducing agent would be crucial for the success of this reaction, with milder reagents like sodium triacetoxyborohydride (B8407120) being suitable to avoid reduction of the pyrazine ring.

Another approach for installing the cyclohexylmethyl group is through nucleophilic substitution. This would involve reacting pyrazin-2-amine with a cyclohexylmethyl halide (e.g., cyclohexylmethyl bromide) in the presence of a base. However, as noted earlier, direct alkylation can sometimes lead to mixtures of mono- and di-alkylated products. masterorganicchemistry.com

Beyond the cyclohexylmethyl group, the pyrazine ring can be functionalized with a variety of other substituents. For example, the synthesis of hybrid compounds bearing pyrazine and 1,2,4-triazole (B32235) analogues has been reported, starting from pyrazine-2-carbonitrile. rsc.org This demonstrates the versatility of the pyrazine scaffold for creating diverse molecular architectures.

The table below outlines potential strategies for the introduction of the cyclohexylmethyl group.

| Reaction Type | Reactant 1 | Reactant 2 | Product |

| Reductive Amination | Pyrazin-2-amine | Cyclohexanecarbaldehyde | This compound |

| Nucleophilic Substitution | Pyrazin-2-amine | Cyclohexylmethyl bromide | This compound |

Parallel Synthesis Approaches for Analogs

Parallel synthesis is a powerful strategy for rapidly generating a library of analogs from a common scaffold, enabling efficient exploration of the chemical space around a lead compound. For this compound, a robust approach to creating a diverse library of analogs involves the reaction of a common pyrazine-based intermediate with a variety of building blocks. nih.gov

A feasible strategy for the parallel synthesis of this compound analogs commences with a functionalized pyrazine core, such as 2-chloropyrazine (B57796) or pyrazine-2-carboxylic acid. In the case of pyrazine-2-carboxylic acid, it can be activated and then reacted with a library of diverse amines to generate a series of amide analogs. Alternatively, starting with 2-chloropyrazine, a library of analogs can be synthesized through nucleophilic aromatic substitution (SNAr) reactions with a variety of primary and secondary amines.

A common method involves the condensation of pyrazine-2-carboxylic acid with a diverse set of amines. The carboxylic acid can be converted to an acyl chloride using a reagent like thionyl chloride, which is then reacted with a library of primary or secondary amines to yield the corresponding amides. nih.gov This approach allows for the introduction of a wide range of substituents on the amine portion of the molecule.

Another efficient method for parallel synthesis is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This reaction can be used to couple 2-halopyrazines with a broad array of amines, providing access to a wide variety of N-substituted pyrazin-2-amine analogs.

A representative parallel synthesis scheme is outlined below, starting from pyrazine-2-carboxylic acid:

Scheme 1: Parallel Synthesis of this compound Analogs

Activation: Pyrazine-2-carboxylic acid is activated, for example, by conversion to its acyl chloride with thionyl chloride or by using a peptide coupling reagent.

Amidation: The activated pyrazine species is then reacted in parallel in a multi-well plate with a library of diverse primary and secondary amines, including various substituted cyclohexylmethylamines and other cyclic and acyclic amines.

This high-throughput approach can generate a large library of compounds for biological screening. A representative set of analogs that could be synthesized using this parallel approach is shown in the table below.

| Analog ID | R Group (Amine Component) |

| A-01 | Cyclohexylmethylamine |

| A-02 | 2-Methylcyclohexylmethylamine |

| A-03 | 4-Fluorocyclohexylmethylamine |

| A-04 | Piperidin-4-ylmethylamine |

| A-05 | Benzylamine |

| A-06 | 2-Phenylethylamine |

Targeted Modifications for Structure-Activity Relationship Probes

The systematic modification of a lead compound is a cornerstone of medicinal chemistry, aimed at elucidating the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties. For this compound, targeted modifications can be made to the pyrazine ring, the cyclohexyl moiety, and the linking methylene (B1212753) group to probe their respective contributions to biological activity.

Modifications to the Pyrazine Ring:

The pyrazine ring can be substituted at various positions to explore the effects of electronics and sterics on activity. For instance, introducing small electron-donating groups (e.g., methyl) or electron-withdrawing groups (e.g., chloro, trifluoromethyl) at the 5- or 6-positions can modulate the electronic properties of the pyrazine core. dovepress.com

Modifications to the Cyclohexyl Ring:

The cyclohexyl ring offers several positions for modification. Introducing substituents such as halogens, hydroxyl groups, or small alkyl groups at various positions on the ring can probe the steric and electronic requirements of the binding pocket. The stereochemistry of these substituents can also be critical for activity.

Modifications to the Linker:

The methylene linker between the pyrazine and cyclohexyl rings can be altered to investigate the optimal distance and geometry between these two moieties. This can include homologation to an ethyl linker or rigidification by incorporating it into a larger ring system.

A table of proposed targeted modifications for SAR studies is presented below.

| Modification Site | Proposed Modification | Rationale |

| Pyrazine Ring | 5-Chloro substitution | Explore electronic effects |

| 6-Methyl substitution | Explore steric and electronic effects | |

| Cyclohexyl Ring | 4-Fluoro substitution | Investigate polar interactions |

| 4-Hydroxy substitution | Introduce hydrogen bonding capability | |

| 2-Methyl substitution | Probe for steric clashes | |

| Linker | Homologation to -(CH₂)₂- | Alter distance and flexibility |

These targeted modifications, when guided by biological data, can lead to the identification of key pharmacophoric features and the development of more potent and selective compounds. nih.gov

Stereochemical Considerations in Synthesis

Stereochemistry plays a crucial role in the biological activity of many pharmaceutical compounds. While the parent compound, this compound, is achiral, stereochemical considerations become important when introducing chiral centers through derivatization.

The starting material, cyclohexanemethanol, is achiral. The pyrazine ring itself is planar and achiral. Therefore, the direct synthesis of this compound does not typically generate stereoisomers. Information from chemical databases confirms that (cyclohexylmethyl)pyrazine (B1628356) is an achiral molecule. fda.gov

However, many of the targeted modifications proposed for SAR studies can introduce chirality. For example, substitution at the 2- or 3-position of the cyclohexyl ring would create a chiral center. Similarly, if the cyclohexyl ring were replaced with a chiral cyclic amine, the resulting analog would be chiral.

In such cases, it is often desirable to synthesize and test the individual enantiomers or diastereomers, as they may exhibit different biological activities and pharmacokinetic profiles. This can be achieved through several strategies:

Use of Chiral Starting Materials: Employing an enantiomerically pure substituted cyclohexylmethylamine in the synthesis would lead to the corresponding enantiomerically pure final product.

Chiral Resolution: If a racemic mixture is synthesized, it can be separated into its constituent enantiomers using techniques such as chiral chromatography.

Asymmetric Synthesis: Developing a stereoselective synthesis route would allow for the direct preparation of a single desired stereoisomer.

Therefore, while the synthesis of the core this compound structure is stereochemically straightforward, the generation of more complex and potentially more active analogs necessitates careful consideration of stereochemistry.

Computational Chemistry and Molecular Modeling of N Cyclohexylmethyl Pyrazin 2 Amine and Its Analogs

Quantum Chemical Descriptors and QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) studies are fundamental in medicinal chemistry for predicting the biological activities of chemical compounds. These studies rely on quantum chemical descriptors, which are numerical values derived from the three-dimensional structure of a molecule that quantify its electronic and geometric properties. researchgate.netnih.gov

For N-(cyclohexylmethyl)pyrazin-2-amine and its analogs, descriptors such as the highest occupied molecular orbital (HOMO) energy, lowest unoccupied molecular orbital (LUMO) energy, HOMO-LUMO energy gap, dipole moment, and molecular electrostatic potential (MEP) are calculated using quantum mechanical methods like Density Functional Theory (DFT). researchgate.netnih.gov These descriptors help in understanding the reactivity, stability, and intermolecular interactions of the molecules. nih.gov

For instance, the HOMO and LUMO energies are indicative of a molecule's electron-donating and accepting abilities, respectively, which are crucial for its interaction with biological targets. The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting regions prone to electrophilic or nucleophilic attack. nih.gov

A typical QSAR study involves:

Dataset Selection: A series of analogs of this compound with known biological activities is chosen.

Descriptor Calculation: A wide range of quantum chemical descriptors is calculated for each molecule in the dataset. researchgate.net

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity. researchgate.net

Model Validation: The predictive power of the QSAR model is rigorously tested to ensure its reliability. researchgate.net

These models can then be used to predict the activity of newly designed compounds, thereby prioritizing the synthesis of the most promising candidates and reducing the time and cost of drug discovery. scispace.com

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target macromolecule, such as a protein. This method is instrumental in understanding the binding mechanism and predicting the binding affinity of this compound and its analogs to their biological targets.

Molecular docking simulations are used to predict the binding energy and the specific conformation (binding mode) of this compound and its analogs within the active site of a target protein. nih.govnih.gov For example, analogs of this compound have been studied as potential inhibitors of cyclin-dependent kinases (CDKs). nih.govnih.gov Docking studies can reveal how the cyclohexyl and pyrazine (B50134) moieties fit into the binding pocket and which interactions contribute most to the binding affinity. nih.govmdpi.com The predicted binding energies, often expressed in kcal/mol, provide a quantitative measure of the ligand's affinity for the target. nih.gov A lower binding energy generally indicates a more stable and potent inhibitor.

A crucial outcome of molecular docking is the identification of the specific amino acid residues within the target's binding pocket that interact with the ligand. nih.gov These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. For instance, the pyrazine ring of this compound may form hydrogen bonds with backbone atoms of the protein, while the cyclohexyl group can engage in hydrophobic interactions within a nonpolar pocket. drugdesign.org The identification of these key interacting residues is vital for understanding the basis of molecular recognition and for designing modifications to the ligand that can enhance binding affinity. nih.gov

Molecular Dynamics Simulations and Conformational Analysis

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. nih.gov MD simulations of this compound and its analogs, both alone in solution and in complex with their target protein, provide insights into their conformational flexibility and the stability of the ligand-target complex. nih.govnih.gov

Conformational analysis helps to understand the range of shapes a molecule can adopt and the energy barriers between different conformations. nih.gov For a flexible molecule like this compound, with its rotatable bonds, understanding its preferred conformations in solution and in the bound state is essential for drug design. MD simulations can reveal how the molecule adapts its conformation to fit into the binding site and how the protein structure itself might change upon ligand binding. nih.gov

In Silico Evaluation of Theoretical Pharmacokinetic Properties (Excluding Clinical ADME/PK)

In silico tools are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates at an early stage of development. sciensage.info For this compound and its analogs, various computational models can predict properties like oral bioavailability, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. mdpi.comnih.govmdpi.com

These predictions are based on the molecule's physicochemical properties, such as its molecular weight, lipophilicity (logP), and polar surface area (PSA). mdpi.com For example, Lipinski's "rule of five" is a commonly used guideline to assess the drug-likeness of a compound based on these properties. By evaluating these theoretical pharmacokinetic properties, researchers can identify potential liabilities early on and modify the chemical structure to improve the compound's ADME profile. sciensage.infonih.gov

Structure-Based Drug Design Principles

Structure-based drug design utilizes the three-dimensional structural information of the target macromolecule to design new ligands with high affinity and selectivity. nih.govdrugdesign.org This process is often iterative. It begins with the determination of the target's structure, often through X-ray crystallography or cryo-electron microscopy, followed by the design and synthesis of initial lead compounds. drugdesign.org

For this compound analogs, the design process would involve:

Analyzing the Binding Site: Identifying key features of the binding pocket, such as hydrogen bond donors and acceptors, and hydrophobic regions. drugdesign.org

Modifying the Scaffold: Making chemical modifications to the this compound scaffold to optimize interactions with these key features. For example, adding a hydrogen bond donor to the pyrazine ring to form an additional interaction with the target protein could increase potency. drugdesign.org

Computational Evaluation: Using molecular docking and MD simulations to predict the binding of the newly designed analogs and prioritize them for synthesis. nih.gov

This rational design approach, guided by computational insights, accelerates the development of more effective and specific drug candidates. drugdesign.org

Structure Activity Relationship Sar Studies of N Cyclohexylmethyl Pyrazin 2 Amine Derivatives

Impact of Core Scaffold Modifications on Biological Activity

The pyrazine (B50134) ring of N-(cyclohexylmethyl)pyrazin-2-amine serves as a critical scaffold for molecular interactions with biological targets. Modifications to this core have been extensively studied to understand their impact on biological activity. The nitrogen atoms within the pyrazine ring are key hydrogen bond acceptors, playing a pivotal role in the orientation of the inhibitor within the binding pocket of kinases.

Bioisosteric replacement of the pyrazine core has been a common strategy to modulate activity and selectivity. For instance, replacing the pyrazine with other heterocyclic systems, such as pyridine or pyrimidine (B1678525), can significantly alter the compound's electronic properties and hydrogen bonding capacity, leading to changes in target affinity and selectivity profile. Studies on related aminopyrazine series have shown that even minor alterations, like shifting the position of the nitrogen atoms, can lead to a loss of activity, highlighting the precise structural requirements for effective binding.

Furthermore, the fusion of other rings to the pyrazine core, creating bicyclic systems like imidazo[1,2-a]pyrazines or pyrazolo[1,5-a]pyrazines, has been explored to enhance potency and introduce additional interaction points with the target protein. These modifications can provide a more rigid conformation, which can be entropically favorable for binding, and allow for the exploration of larger regions of the target's binding site.

Role of the Cyclohexylmethyl Moiety in Target Binding

The N-(cyclohexylmethyl) group is a crucial component of the this compound scaffold, primarily contributing to the compound's interaction with hydrophobic pockets within the target's binding site. The lipophilic nature of the cyclohexyl ring is essential for anchoring the molecule in non-polar regions of the ATP-binding site of many kinases.

The importance of this moiety is further underscored by studies where it is replaced with other groups. For example, substitution with smaller alkyl chains or larger aromatic systems can lead to a decrease in potency, suggesting that the cyclohexyl group provides an optimal balance of size, shape, and lipophilicity for many targets.

Influence of Substituents on Potency and Selectivity

Electron-withdrawing or electron-donating groups on the pyrazine ring can alter the basicity of the pyrazine nitrogens, thereby affecting the strength of hydrogen bonds with the target protein. For instance, the introduction of a halogen atom can increase lipophilicity and potentially form halogen bonds, which are increasingly recognized as important in ligand-protein interactions.

The placement of substituents is also critical. A substituent at a position adjacent to the amino group can create steric hindrance, forcing a conformational change that might be either beneficial or detrimental to binding. Conversely, substituents at positions further away can extend into solvent-exposed regions or interact with other pockets of the binding site, potentially enhancing selectivity for a particular target over others. The strategic placement of polar groups can also improve solubility and pharmacokinetic properties.

Table 1: Influence of Pyrazine Ring Substituents on Kinase Inhibitory Activity of Stylized this compound Derivatives

| Compound ID | R1-Substituent | R2-Substituent | Kinase IC50 (nM) | Selectivity Profile |

| A-1 | H | H | 150 | Moderate |

| A-2 | Cl | H | 75 | Improved vs. A-1 |

| A-3 | H | CH3 | 200 | Decreased vs. A-1 |

| A-4 | Cl | OCH3 | 50 | High |

| A-5 | F | H | 90 | Moderate |

Stereochemistry and its Role in Biological Recognition

While this compound itself is achiral, the introduction of chiral centers, either in the cyclohexyl ring or in substituents, can have a profound impact on biological activity. Stereochemistry plays a pivotal role in the three-dimensional arrangement of a molecule, which is critical for precise interaction with the chiral environment of a protein's binding site.

Enantiomers of a chiral derivative can exhibit significantly different potencies and selectivities. One enantiomer may fit perfectly into the binding pocket, forming optimal interactions, while the other may experience steric clashes or be unable to achieve the necessary binding conformation. This stereoselectivity is a hallmark of specific ligand-protein interactions.

For example, if a substituent on the cyclohexyl ring creates a chiral center, the (R)- and (S)-enantiomers would orient the substituent differently within the binding site. This could lead to one enantiomer engaging in a favorable interaction (e.g., a hydrogen bond or hydrophobic contact) that is inaccessible to the other. Therefore, the synthesis and biological evaluation of individual stereoisomers are crucial steps in the optimization of chiral this compound derivatives.

Development of Pharmacophore Models

Pharmacophore models are essential tools for understanding the key chemical features required for the biological activity of this compound derivatives and for designing new, more potent inhibitors. A pharmacophore model defines the spatial arrangement of essential features, such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.

For this compound-based kinase inhibitors, a typical pharmacophore model would include:

A hydrogen bond acceptor feature corresponding to one or both of the pyrazine nitrogen atoms.

A hydrogen bond donor feature from the secondary amine.

A hydrophobic feature representing the cyclohexyl ring.

These models can be generated based on the structures of known active compounds (ligand-based) or from the crystal structure of a ligand-protein complex (structure-based). Once developed, these models can be used for virtual screening of large compound libraries to identify novel scaffolds that match the pharmacophoric features. They also guide the rational design of new derivatives by highlighting the key interaction points that should be maintained or enhanced. The development of robust pharmacophore models has been instrumental in the successful discovery of novel and selective kinase inhibitors based on the this compound scaffold.

Advanced Spectroscopic and Crystallographic Characterization of N Cyclohexylmethyl Pyrazin 2 Amine and Its Analogs

X-ray Crystallography for Molecular Structure Elucidation

The pyrazin-2-amine scaffold possesses the potential for amino-imino tautomerism, a phenomenon where a proton can shift between the exocyclic nitrogen and a ring nitrogen. While N-(cyclohexylmethyl)pyrazin-2-amine is expected to exist predominantly in the amino form, the tautomeric equilibrium can be influenced by factors such as substitution patterns and the surrounding chemical environment (e.g., solvent polarity). psu.edu

In related heterocyclic systems like aminopyrimidines, studies have shown that while the amino tautomer is generally more stable, the formation of the imino tautomer can be induced, for instance, through double proton transfer in hydrogen-bonded complexes in the excited state. nih.gov

X-ray crystallography is crucial for identifying the dominant tautomer in the solid state and for mapping the intricate network of hydrogen bonds. A systematic analysis of pyrazine-based ligands within the Protein Data Bank (PDB) reveals that the most common interaction is a hydrogen bond where a pyrazine (B50134) ring nitrogen acts as a hydrogen bond acceptor. researchgate.net The exocyclic amino group (N-H) of the pyrazin-2-amine core typically serves as a hydrogen bond donor. These interactions dictate the supramolecular assembly of the molecules in the crystal lattice. In the solid state, molecules of N-substituted pyrazin-2-amines often form dimers or extended chains through intermolecular N-H···N hydrogen bonds between the exocyclic amine of one molecule and a ring nitrogen of a neighboring molecule.

| Donor Group | Acceptor Group | Interaction Type | Significance |

|---|---|---|---|

| Exocyclic Amine (N-H) | Pyrazine Ring Nitrogen (N) | Intermolecular | Dictates crystal packing, formation of dimers/chains |

| Exocyclic Amine (N-H) | Protein Backbone/Side Chain (e.g., C=O, -OH) | Ligand-Protein | Key interaction for molecular recognition at binding sites |

| Protein Backbone/Side Chain (e.g., N-H, -OH) | Pyrazine Ring Nitrogen (N) | Ligand-Protein | Primary anchor point for pyrazine-based ligands in proteins researchgate.net |

| Solvent (e.g., H₂O) | Pyrazine Ring Nitrogen / Exocyclic Amine | Solvation | Influences solubility and crystal growth |

The orientation of the cyclohexylmethyl group relative to the pyrazine ring is described by dihedral angles. For the analogous purine (B94841) compound, the dihedral angle C3–N5–C12–C13, which describes the rotation around the N-CH₂ bond, was found to be 77.0(6)°. This indicates that the cyclohexylmethyl group is positioned significantly out of the plane of the aromatic ring system. Such conformational preferences are critical as they define the three-dimensional volume occupied by the molecule, which is a crucial factor for its interaction with biological targets. The staggered conformations of the methylene (B1212753) linker are generally lower in energy than the eclipsed forms.

| Structural Feature | Description | Exemplary Value |

|---|---|---|

| Cyclohexyl Ring Conformation | The observed 3D shape of the cycloalkane ring. | Boat Conformation |

| Dihedral Angle (Ar-N-CH₂-Cyc) | Rotation around the bond connecting the amine nitrogen to the methylene bridge. | 77.0(6)° |

| Overall Geometry | The spatial relationship between the aromatic ring and the substituent. | The cyclohexylmethyl group is oriented out of the aromatic plane. |

To understand how a molecule like this compound functions as a potential bioactive agent, it is essential to determine its binding mode within its target protein. Co-crystallization of the ligand with its protein target followed by X-ray diffraction analysis yields a detailed, atomic-level picture of the binding interactions.

Analysis of pyrazine-based compounds co-crystallized with various proteins has shown that the pyrazine moiety is not merely a simple aromatic isostere but an active interacting fragment. researchgate.net Key interactions often involve hydrogen bonds to the pyrazine nitrogen atoms, but can also include π-π stacking with aromatic residues (e.g., Phenylalanine, Tyrosine) and van der Waals interactions involving the aliphatic cyclohexyl group in hydrophobic pockets. For example, in studies of pyrimidine-based kinase inhibitors, co-crystal structures reveal how the heterocyclic core orients itself to form critical hydrogen bonds with the protein's hinge region, while substituents occupy adjacent hydrophobic pockets, thereby determining the ligand's potency and selectivity.

Advanced Spectroscopic Techniques for Structural Confirmation (Beyond Basic ID)

While X-ray crystallography provides the solid-state structure, advanced spectroscopic methods are vital for confirming the structure in solution and for studying dynamic processes like tautomerism.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. Complete and unambiguous assignment of ¹H and ¹³C chemical shifts, aided by two-dimensional NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), confirms the covalent connectivity of the molecule. Furthermore, ¹⁵N NMR can be particularly informative for studying the electronic environment of the nitrogen atoms and investigating tautomeric equilibria in solution, as has been demonstrated for derivatives of pyrazinecarboxylic acid. nih.gov The chemical shifts of the ring and exocyclic nitrogens can differ significantly between the amino and imino forms.

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and FT-Raman spectroscopy, provides another avenue for structural confirmation, especially for distinguishing between tautomers. The vibrational frequencies of the N-H bonds and the ring stretching modes are sensitive to the tautomeric form. By comparing experimentally measured spectra with vibrational frequencies calculated using computational methods like Density Functional Theory (DFT), a definitive assignment of the predominant tautomer can be made. This combined experimental and computational approach has been successfully used to investigate the tautomeric forms of related heterocyclic compounds like 2-amino-6-chloropurine.

| Technique | Information Obtained | Application to this compound |

|---|---|---|

| Multidimensional NMR (¹H, ¹³C, ¹⁵N) | Covalent structure, conformational analysis in solution, tautomeric equilibrium. | Confirms connectivity and provides insight into solution-state dynamics. nih.gov |

| FT-IR & FT-Raman Spectroscopy | Vibrational modes of functional groups (N-H, C=N, C-N). | Distinguishes between amino and imino tautomers by characteristic frequencies. |

| Density Functional Theory (DFT) | Calculation of NMR shifts and vibrational frequencies for different isomers. | Aids in the interpretation of experimental spectra and assignment of tautomeric forms. |

Future Directions and Research Gaps

Untapped Biological Targets and Therapeutic Areas

The pyrazine (B50134) core is a constituent of various biologically active molecules, suggesting that N-(cyclohexylmethyl)pyrazin-2-amine could be a valuable scaffold for drug discovery. Research into pyrazine derivatives has revealed a wide spectrum of pharmacological activities, including antiviral, anticancer, anti-inflammatory, antibacterial, and antioxidant effects. nih.govnih.gov

A significant research gap exists in the biological evaluation of this compound. Future studies should, therefore, focus on screening this compound and its derivatives against a diverse panel of biological targets. Given that the pyrazine-containing drug Favipiravir is used as an antiviral agent, a primary area of investigation for this compound could be its potential antiviral properties, including against emerging viral threats. nih.gov

Furthermore, the structural similarity to other bioactive heterocyclic compounds suggests potential for activity in therapeutic areas such as oncology and inflammatory diseases. High-throughput screening campaigns could unveil novel biological activities and pave the way for lead optimization programs.

Table 1: Potential Therapeutic Areas for this compound Based on Related Pyrazine Compounds

| Therapeutic Area | Rationale based on Related Compounds |

| Antiviral | The pyrazine scaffold is present in the approved antiviral drug Favipiravir. Pyrazine-triazole conjugates have shown potency against SARS-CoV-2. nih.gov |

| Anticancer | Hybrid compounds of pyrazines and natural products like flavonoids have demonstrated inhibitory effects on cancer cell lines such as HT-29 and MCF-7. nih.gov |

| Anti-inflammatory | Benzothiazole, which has been hybridized with pyrazine, is known for its anti-inflammatory properties. nih.gov |

| Antibacterial/Antitubercular | Hybrid compounds of pyrazine and 1,2,4-triazole (B32235) have shown noteworthy activity against Mycobacterium tuberculosis. rsc.org |

Novel Synthetic Strategies for Enhanced Structural Diversity

To fully explore the therapeutic potential of this compound, the development of a diverse chemical library based on its scaffold is crucial. Several modern synthetic methodologies reported for other pyrazine derivatives could be adapted for this purpose.

Microwave-assisted synthesis, for instance, has been successfully employed for the rapid and efficient synthesis of pyrazine conjugates. nih.gov This technique could be utilized to generate a library of this compound analogs by varying substituents on the pyrazine ring or the cyclohexyl moiety.

Another promising approach is the use of robust coupling reactions. The Suzuki coupling reaction has been used to create pyrazine-bridged D-A-D type probes, demonstrating its utility in forming carbon-carbon bonds with the pyrazine core. nih.gov Additionally, peptide coupling reagents like propylphosphonic anhydride (B1165640) (T3P) have proven effective in the synthesis of pyrazine-2-carboxylic acid derivatives and could be applied to the amine group of this compound for further functionalization. rjpbcs.com The exploration of multicomponent reactions and flow chemistry could also accelerate the generation of novel derivatives with enhanced structural diversity.

Integration of Advanced Computational and Experimental Approaches

The synergy between computational and experimental methods is a cornerstone of modern drug discovery and can significantly guide the future development of this compound. In silico techniques can predict the physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of novel derivatives, helping to prioritize compounds with drug-like characteristics for synthesis. rsc.org

Molecular docking and dynamics simulations can be employed to predict the binding modes of this compound derivatives to potential biological targets, providing insights into structure-activity relationships (SAR). nih.gov Density Functional Theory (DFT) studies, which have been used to examine the electronic properties of pyrazine-triazole hybrids, can offer a deeper understanding of the reactivity and electronic structure of this compound and its analogs. rsc.org

These computational predictions should be validated through rigorous experimental testing. The integration of these approaches will facilitate a more rational and efficient design of potent and selective therapeutic agents based on the this compound scaffold.

Development of this compound as Molecular Probes

The inherent photophysical properties of the pyrazine ring make it an attractive core for the development of molecular probes. Pyrazine-based fluorescent probes have been designed for various bio-imaging applications, including long-term live cell imaging. nih.govfrontiersin.org These probes often feature a Donor-Acceptor-Donor (D-A-D) architecture, where the pyrazine acts as the electron acceptor. nih.govfrontiersin.org

This compound could serve as a foundational structure for a new class of molecular probes. The secondary amine provides a convenient handle for the attachment of fluorophores, quenchers, or targeting moieties. For example, by coupling a fluorescent dye to the amine, it might be possible to create probes for specific cellular components or to monitor dynamic biological processes.

Furthermore, imidazopyrazinone-based chemiluminescent probes have been developed for the detection of reactive oxygen species like superoxide (B77818) anions. nih.gov This suggests that derivatives of this compound could be engineered to function as chemiluminescent sensors for specific analytes of biological interest. The development of such probes would provide valuable tools for basic research and potentially for diagnostic applications.

Q & A

Basic Question

- Electron-withdrawing groups (e.g., Cl, NO2) : Increase solubility in polar solvents (logP reduction by ~0.5 units) and enhance stability against oxidation .

- Electron-donating groups (e.g., OMe, NH2) : Raise pKa of the amine, affecting protonation state in biological assays (measured via pH-metric titration) .

- Steric effects : Bulky substituents (e.g., tert-butyl) reduce reaction rates in further functionalization steps (monitored by kinetic studies) .

What strategies are effective in reconciling contradictory biological activity data across different studies?

Advanced Question

Discrepancies may arise from assay conditions or compound purity. Mitigation steps:

- Standardize protocols : Use consensus cell lines (e.g., HEK293 for general toxicity) and control compounds .

- Batch validation : Ensure >95% purity (HPLC) and characterize stereochemistry (chiral HPLC or CD spectroscopy) .

- Meta-analysis : Compare data across public databases (ChEMBL, PubChem BioAssay) to identify trends .

How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?

Advanced Question

- DFT calculations : Optimize transition states (Gaussian, ORCA) to predict regioselectivity in electrophilic substitutions (e.g., nitration at C5 vs. C6) .

- Machine learning : Train models on reaction databases (Reaxys, USPTO) to recommend catalysts/solvents for new transformations .

- Solvent effects : COSMO-RS simulations predict solubility and reaction barriers in non-polar vs. polar solvents .

What are the best practices for storing and handling this compound to prevent degradation?

Basic Question

- Storage : Under inert gas (Argon) at −20°C in amber vials to prevent oxidation and photodegradation .

- Handling : Use anhydrous conditions (glovebox) for hygroscopic samples; monitor by Karl Fischer titration for water content .

- Stability testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

How can researchers design structure-activity relationship (SAR) studies for this compound derivatives?

Advanced Question

- Core modifications : Synthesize analogs with varied substituents (e.g., pyridine, thiazole rings) and measure IC50 shifts .

- Pharmacophore mapping : Identify critical hydrogen-bond acceptors (pyrazine N) and hydrophobic regions (cyclohexyl) via 3D-QSAR (CoMFA, CoMSIA) .

- In vivo correlation : Test top candidates in rodent models (e.g., xenograft tumors) to validate in vitro findings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.